(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
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Overview
Description
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes palladium-catalyzed cross-coupling reactions with various aryl halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amino derivatives .
Scientific Research Applications
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Known for its use in palladium-catalyzed synthesis of N-Boc-protected anilines.
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate: Utilized in various synthetic applications and studied for its biological activity.
Uniqueness
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C13H17N3O4 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
InChI Key |
ZUUYPZVICLRSKZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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